4-[2-(4-Amino-2-prop-2-enylphenoxy)ethoxy]-3-prop-2-enylaniline;hydrochloride
Description
The compound with the identifier “4-[2-(4-Amino-2-prop-2-enylphenoxy)ethoxy]-3-prop-2-enylaniline;hydrochloride” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Properties
IUPAC Name |
4-[2-(4-amino-2-prop-2-enylphenoxy)ethoxy]-3-prop-2-enylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-5-15-13-17(21)7-9-19(15)23-11-12-24-20-10-8-18(22)14-16(20)6-4-2;/h3-4,7-10,13-14H,1-2,5-6,11-12,21-22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKWHDXVFOTUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)N)OCCOC2=C(C=C(C=C2)N)CC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C=CC(=C1)N)OCCOC2=C(C=C(C=C2)N)CC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-[2-(4-Amino-2-prop-2-enylphenoxy)ethoxy]-3-prop-2-enylaniline;hydrochloride involves several synthetic routes, typically starting from readily available precursors. The synthesis often requires specific reaction conditions, including controlled temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations. For instance, one method may involve the condensation of specific organic molecules under acidic or basic conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized processes that ensure high yield and purity. This often involves continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(4-Amino-2-prop-2-enylphenoxy)ethoxy]-3-prop-2-enylaniline;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce more saturated compounds.
Scientific Research Applications
4-[2-(4-Amino-2-prop-2-enylphenoxy)ethoxy]-3-prop-2-enylaniline;hydrochloride has a wide range of scientific research applications, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator. Industrially, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-[2-(4-Amino-2-prop-2-enylphenoxy)ethoxy]-3-prop-2-enylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects. The compound may bind to active sites on enzymes, inhibiting their activity, or interact with receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-[2-(4-Amino-2-prop-2-enylphenoxy)ethoxy]-3-prop-2-enylaniline;hydrochloride include those with analogous structures or functional groups. These compounds may share similar reactivity and applications but differ in specific properties that make this compound unique.
Uniqueness: What sets this compound apart from its similar compounds is its specific combination of functional groups and molecular structure, which confer unique reactivity and stability. This uniqueness makes it particularly valuable for certain applications where other compounds may not perform as effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
